4-(m-Tolyl)picolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-3-2-4-11(7-10)12-5-6-15-13(8-12)9-14/h2-8H,1H3 |
InChI Key |
FSPJPXLVJMXAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=C2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Intrinsic Reactivity of the Picolinonitrile Framework
The picolinonitrile scaffold is characterized by a pyridine (B92270) ring substituted with a cyano (-C≡N) group. This combination of an electron-deficient aromatic heterocycle and a strongly electron-withdrawing nitrile group governs its reactivity towards both electrophiles and nucleophiles.
The nitrile group is a potent electrophilic site. The carbon atom of the cyano group is sp-hybridized and is susceptible to nucleophilic attack due to the significant dipole moment of the carbon-nitrogen triple bond and the high electronegativity of the nitrogen atom. orgsyn.orgbldpharm.com A resonance structure can be drawn that places a positive charge on the carbon, further highlighting its electrophilic nature. bldpharm.com
This electrophilicity allows for a variety of transformations of the nitrile group. For instance, nitriles can undergo nucleophilic addition reactions. Under acidic conditions with heating, they can be hydrolyzed to form a carboxylic acid, proceeding through an amide intermediate. bldpharm.com Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine. bldpharm.com The reaction with organometallic reagents like Grignard reagents leads to the formation of ketones after hydrolysis of the intermediate imine. kintekcorp.com
The reactivity of the nitrile can be modulated by adjacent electron-withdrawing groups. orgsyn.org In the context of picolinonitrile, the electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the nitrile carbon.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a nucleophilic and basic center. It can react with electrophiles, such as alkyl halides and acyl chlorides, to form pyridinium (B92312) salts. This reactivity is a cornerstone of many transformations involving pyridine and its derivatives.
The nucleophilicity of the pyridine nitrogen is fundamental to its role in catalysis and in activating the pyridine ring for certain reactions. For example, coordination of a Lewis acid, such as boron trifluoride (BF₃), to the pyridine nitrogen can facilitate deprotonation at a benzylic position on a substituent, enabling subsequent reactions. nih.gov The stereoselective dearomatization of pyridine derivatives can also occur through reactions at the nucleophilic nitrogen. mdpi.com
Reaction Pathway Elucidation and Kinetic Studies
Understanding the precise mechanism and rate of a chemical reaction involving 4-(m-Tolyl)picolinonitrile requires detailed reaction pathway elucidation and kinetic studies. These investigations are crucial for optimizing reaction conditions and for gaining fundamental insights into the reaction mechanism. acs.org
Methodologies for these studies often involve monitoring the reaction progress over time. This can be achieved using various analytical techniques, such as ¹H NMR spectroscopy, to track the concentration of reactants, intermediates, and products. acs.org From this data, the rate of the reaction can be determined.
Kinetic analysis can help to:
Determine the order of the reaction with respect to each reactant.
Identify the rate-determining step.
Provide evidence for proposed intermediates.
For complex reactions, such as those involving catalysts, reaction progress kinetic analysis is a powerful tool for building a comprehensive picture of the reaction behavior from a minimal number of experiments. mdpi.com Isoconversional kinetic analysis is another method used to investigate the degradation behavior of complex materials by determining kinetic parameters without assuming a specific reaction mechanism. google.com
Hypothetical Kinetic Data for the Hydrolysis of this compound
| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Stereochemical Control in Reactions Involving this compound Analogues
Achieving stereochemical control is a significant challenge and a key objective in modern organic synthesis, particularly when creating chiral molecules for applications in pharmaceuticals and materials science. For reactions involving analogues of this compound, the stereochemical outcome can be influenced by several factors, including the presence of chiral catalysts, the nature of the substituents, and the reaction conditions.
In the case of aryl-substituted pyridines, stereocontrol can be achieved in various transformations. For example, the asymmetric dearomatization of pyridines can be accomplished with high regio- and stereocontrol to produce chiral dihydropyridines. mdpi.com This can be achieved through the use of chiral catalysts or by employing chiral auxiliaries.
Another example is the palladium-catalyzed allylic alkylation of 2-substituted pyridines, where high diastereoselectivity and enantioselectivity can be achieved. nih.gov The stereochemical outcome is rationalized by the formation of a single geometric isomer of the nucleophile due to steric hindrance upon coordination of a Lewis acid to the pyridine nitrogen. nih.gov Large substituents on the pyridine ring generally lead to higher levels of stereocontrol. nih.gov
For 1,3-dipolar cycloaddition reactions involving aryl-substituted imines derived from pyridine aldehydes, chiral ligands can be used to induce high enantioselectivity in the formation of pyrrolidine (B122466) rings. researchgate.net
The table below presents data from a study on the asymmetric synthesis of pyrrolidines using a chiral ligand-metal complex, illustrating the levels of stereocontrol that can be achieved in reactions of related aryl-heterocyclic systems. researchgate.net
Enantioselective 1,3-Dipolar Cycloaddition of an Imine Analogue
| Entry | Dipolarophile | Yield (%) | ee (%) |
| 1 | N-methylmaleimide | 89 | 76 |
| 2 | Dimethyl maleate | 75 | 65 |
| 3 | tert-Butyl acrylate | 82 | 70 |
Data adapted from a study on a related aryl-substituted imine system. researchgate.net
Coordination Chemistry of 4 M Tolyl Picolinonitrile As a Ligand
Ligand Design Principles for Pyridine-Nitrile Systems
The design of ligands containing both pyridine (B92270) and nitrile functionalities, such as 4-(m-Tolyl)picolinonitrile, is guided by several key principles aimed at tailoring their coordination properties for specific applications. The pyridine ring, a nitrogen-containing aromatic heterocycle, provides a robust and sterically defined platform for coordination to metal ions through the lone pair of electrons on the nitrogen atom. The rigidity of the pyridine unit can be incorporated into various molecular architectures to create ligands with differing affinities and selectivities for metal ions.
The nitrile group (-C≡N) introduces a second potential coordination site. The design of pyridine-nitrile systems often considers the electronic interplay between these two groups. The electron-withdrawing nature of the nitrile can influence the basicity of the pyridine nitrogen, thereby modulating the strength of the metal-pyridine bond. Furthermore, the spatial arrangement of the pyridine and nitrile groups is a critical design parameter that dictates the potential for chelation and the formation of specific coordination geometries.
In the case of this compound, the tolyl substituent at the 4-position of the pyridine ring introduces steric bulk and electronic effects. The methyl group on the tolyl ring can influence the ligand's solubility and its packing in the solid state. These design considerations are crucial for controlling the self-assembly of coordination cages and polymers.
Coordination Modes and Binding Affinities
As a ligand, this compound possesses two primary donor atoms: the nitrogen of the pyridine ring and the nitrogen of the nitrile group. This allows for several potential coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or the nitrile nitrogen. Coordination through the pyridine nitrogen is generally favored due to its greater basicity.
Bidentate Bridging Coordination: The ligand can bridge two metal centers by coordinating to one metal via the pyridine nitrogen and to another via the nitrile nitrogen. This mode of coordination is essential for the formation of coordination polymers and networks.
Chelating Coordination: While less common for picolinonitrile-based ligands due to the linear geometry of the nitrile group, chelation to a single metal center involving both the pyridine and nitrile nitrogens could be envisaged in specific geometric arrangements, potentially leading to strained ring formation.
The binding affinity of this compound for a particular metal ion is influenced by a combination of factors, including the hardness and softness of the metal and donor atoms (HSAB theory), the steric hindrance around the coordination sites, and the electronic properties of the ligand. The presence of the electron-withdrawing nitrile group generally decreases the basicity of the pyridine nitrogen, which can affect its binding affinity compared to simple pyridine ligands.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the resulting coordination compound's structure and dimensionality.
Complexes with Transition Metals
Transition metals, with their variable oxidation states and coordination geometries, form a wide range of complexes with pyridine-nitrile ligands. The synthesis of transition metal complexes with this compound can lead to discrete mononuclear or polynuclear species, as well as extended coordination polymers. The nature of the counter-anion from the metal salt can also play a significant role in the final structure, sometimes participating in the coordination sphere or influencing the packing of the complex.
| Metal Ion | Potential Coordination Geometry | Resulting Complex Type |
| Cu(II) | Tetrahedral, Square Planar, Octahedral | Mononuclear, Dinuclear, Coordination Polymer |
| Ag(I) | Linear, Trigonal Planar, Tetrahedral | Coordination Polymer, Metallacycle |
| Zn(II) | Tetrahedral, Octahedral | Mononuclear, Coordination Network |
| Pd(II) | Square Planar | Discrete Complex, Coordination Cage |
| Pt(II) | Square Planar | Discrete Complex, Coordination Cage |
This table presents potential outcomes based on the known coordination chemistry of similar pyridine-nitrile ligands.
Coordination with Lanthanide and Other Rare Earth Elements
Lanthanide ions are characterized by their large ionic radii and high coordination numbers, typically ranging from 7 to 12. Their coordination chemistry is dominated by electrostatic interactions. While the nitrogen donors of this compound are considered relatively soft bases, they can still coordinate to the hard lanthanide ions, often in conjunction with other harder donor ligands such as water, alcohols, or carboxylates. The synthesis of lanthanide complexes with this ligand may yield intricate structures with high coordination numbers, where the ligand can act as a monodentate or bridging unit.
Structural Characterization of Coordination Compounds
Other spectroscopic techniques are also crucial for characterizing these complexes:
Infrared (IR) Spectroscopy: The C≡N stretching frequency in the IR spectrum is a sensitive probe for the coordination of the nitrile group. A shift to higher wavenumbers upon coordination is typically observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment in solution, providing insights into the symmetry and dynamics of the complexes.
UV-Visible Spectroscopy: The electronic absorption spectra can reveal information about the d-d transitions in transition metal complexes and ligand-to-metal charge transfer bands.
Through a combination of these synthetic and characterization methods, a comprehensive understanding of the coordination chemistry of this compound can be achieved, paving the way for the rational design of new functional materials with tailored properties.
Catalytic Applications of 4 M Tolyl Picolinonitrile Derived Systems
Ligand Application in Transition Metal Catalysis
The core of 4-(m-Tolyl)picolinonitrile's utility in transition metal catalysis lies in its structure as a substituted pyridine (B92270). Pyridine-based ligands are fundamental in coordination chemistry, capable of forming stable complexes with a wide array of transition metals, including palladium, nickel, and copper. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which it can donate to a vacant orbital on a metal center, forming a sigma bond. This coordination can stabilize the metal catalyst, modulate its electronic properties, and influence its reactivity in various catalytic cycles. The presence of substituents on the pyridine ring, such as the m-tolyl group and the nitrile group in this compound, allows for fine-tuning of these properties, a concept crucial for modern catalyst design.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key transformations like the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions are indispensable tools for chemists. wikipedia.orgmdpi.com The performance of these catalytic systems is heavily dependent on the ligands coordinated to the palladium center.
Pyridine-based ligands have been shown to be effective in various palladium-catalyzed reactions. nih.govrsc.org They can influence catalyst activity and selectivity by modifying the electron density at the palladium center. For instance, more basic (electron-donating) pyridine ligands can enhance the rate of certain reactions, though steric effects also play a critical role. nih.gov In the context of this compound, the pyridine nitrogen can serve as the primary coordination site to a Pd(II) precursor. The electronic nature of the m-tolyl and cyano groups would then modulate the Lewis basicity of the nitrogen atom, thereby influencing the catalytic activity. While specific use of this compound in these reactions is not extensively documented, its structure is analogous to other pyridine ligands successfully employed in C(sp³)–H arylation and Heck reactions. rsc.orgacs.org
| Reaction Type | Catalyst/Precursor | Ligand Type | Substrate 1 | Substrate 2 | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Phosphine (B1218219) Ligands | Aryl Halide | Arylboronic Acid | Biaryl | wikipedia.org |
| Heck-Matsuda Reaction | Pd(OAc)₂ | Pyridine-based | Arenediazonium Salt | Allylic Alcohol | β-Aryl-methoxy-lactol | rsc.org |
| C(sp³)–H Arylation | Pd(OAc)₂ | 2-Methylpyridine | Alanine-derived Amide | Aryl Iodide | Arylated Amino Acid Derivative | acs.org |
| Carbonylative Coupling | Palladium Complex | Xantphos | Aryl Triflates | (Hetero)arenes | Aryl Ketones | rsc.org |
This table shows representative palladium-catalyzed reactions where pyridine-type ligands or related systems are employed, illustrating the potential context for using this compound.
Nickel-Catalyzed Reactions
Nickel, being more earth-abundant and exhibiting unique reactivity compared to palladium, has emerged as a powerful catalyst for cross-coupling reactions. chemrxiv.org Nickel-catalyzed transformations often involve different oxidation states and can be effective for coupling challenging substrates. The design of ligands for nickel catalysis is crucial for controlling reactivity and selectivity. nih.gov
Both N-heterocycles and nitrile groups have been shown to be effective ligands or additives in nickel catalysis. acs.orgrsc.org Nitrile-containing ligands can act as electron-acceptors, promoting the desired reductive elimination step and stabilizing low-valent nickel species. chemrxiv.orgnih.gov In a molecule like this compound, both the pyridine nitrogen and the nitrile group could potentially interact with the nickel center. The pyridine nitrogen can act as a classic sigma-donor ligand, while the nitrile group could coordinate in a side-bound fashion, influencing the catalytic cycle. chemrxiv.org This dual potential makes it an intriguing candidate for reactions like the thiolation of aryl nitriles or the hydroboration of nitriles, where C-CN bond activation or CN group transformation is key. rsc.orgethz.ch
| Reaction Type | Catalyst/Precursor | Ligand/Additive | Substrate 1 | Substrate 2 | Product Type | Ref. |
| C(sp²)-C(sp³) Coupling | Ni(COD)₂ | Benzonitrile-based | Disubstituted Malononitrile | Aryl Halide | Quaternary α-Arylnitrile | nih.gov |
| Nitrile Hydroboration | [Ni(COD)₂] | NHC-pyridonate | Aryl Nitrile | Pinacolborane | Primary Benzylamine | rsc.org |
| Thiolation of Aryl Nitriles | Ni(OTf)₂ | dcype | Aryl Nitrile | Thiol | Aryl Thioether | ethz.ch |
| Alkylarylation of Alkenes | NiBr₂·glyme | Nitriles & Alkenes | Alkenylamine | Aryl Halide | Alkylarylated Amine | acs.org |
This table presents examples of nickel-catalyzed reactions where nitrile-containing or N-heterocyclic ligands play a key role, suggesting possible applications for this compound.
Copper-Catalyzed Processes
Copper catalysis is valued for its cost-effectiveness, sustainability, and diverse reactivity, enabling a wide range of transformations including C-N, C-O, and C-C bond formation. beilstein-journals.org The Ullmann condensation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," are classic examples. beilstein-journals.orgorganic-chemistry.org The efficiency of many copper-catalyzed reactions is significantly enhanced by the use of ligands, which can stabilize the copper species and accelerate key steps in the catalytic cycle.
Nitrogen-based ligands, particularly those derived from pyridine, are frequently employed in copper catalysis. nih.gov They have been shown to accelerate reactions such as the aerobic oxidative dehydrogenation of primary amines to nitriles. nih.gov In the CuAAC reaction, chelating ligands can enhance catalytic activity, and substrates containing a picolyl group (a pyridine-methyl unit) have shown high reactivity. mdpi.com The this compound ligand could potentially participate in similar transformations, with its pyridine nitrogen coordinating to the copper center to facilitate the desired chemical conversion.
| Reaction Type | Catalyst/Precursor | Ligand Type | Substrate 1 | Substrate 2 | Product Type | Ref. |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) or Cu(II) | 2-Picolyl Azide (Substrate as Ligand) | 2-Picolyl Azide | Terminal Alkyne | 1,2,3-Triazole | mdpi.com |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) Complex | NHC-based | Benzyl Azide | Phenylacetylene | 1,4-disubstituted 1,2,3-triazole | csic.es |
| Aerobic Oxidation | CuI | 4-Aminopyridine | Primary Amine | O₂ | Nitrile | nih.gov |
| Enantioconvergent C(sp³)-C(sp) Coupling | Cu(I) | Chiral N,N,N-ligand | Racemic Tertiary Alkyl Halide | Terminal Alkyne | Chiral Quaternary Carbon | sustech.edu.cn |
This table highlights representative copper-catalyzed reactions where pyridine-containing ligands or substrates are crucial, indicating potential areas of application for this compound.
Role in Gold(I)-Catalyzed Systems
Gold catalysis has become a powerful tool for activating unsaturated C-C bonds (alkynes, allenes, alkenes) toward nucleophilic attack. awuahlab.com Gold(I) complexes are typically used, which act as soft and highly carbophilic Lewis acids. The catalytic activity is heavily influenced by the ancillary ligand bound to the gold center. While soft ligands like phosphines and N-heterocyclic carbenes (NHCs) are most common, nitrogen-donor ligands have also been successfully employed. awuahlab.comwiley-vch.de
Although Au(I) has a lower affinity for hard N-donors compared to P- or C-donors, complexes with anionic N-donor ligands are known, often stabilized by another ligand like a phosphine. wiley-vch.decore.ac.uk Nitrogen-containing ligands like amidinates have been used to form luminescent and catalytically active gold clusters. unirioja.es A ligand such as this compound could coordinate to a Au(I) center through its pyridine nitrogen. The electronic properties imparted by the tolyl and nitrile groups would then modulate the Lewis acidity of the gold catalyst, which is a critical parameter for tuning its reactivity in reactions like alkyne hydrofunctionalization or cycloisomerization.
| Reaction Type | Catalyst System | Ligand Type | Function | Ref. |
| Alkyne Hydrofunctionalization | Au(I) Complex | Phosphine (PR₃) | Stabilizes Au(I) center, modulates reactivity | awuahlab.com |
| CO Oxidation | Gold Clusters | Amidinate | Catalyst precursor, stabilizes clusters | unirioja.es |
| General Catalysis | Au(III) Complex | C,N-Donor (Cyclometalated) | Stabilizes Au(III), influences reactivity pathways | researchgate.net |
| Oxidative Addition | Dinuclear Au(I) Complex | Amidinate | Forms stable Au(II)-Au(II) complexes with N-ligands | wiley-vch.de |
This table shows examples of gold-catalyzed systems where nitrogen-based ligands are employed, illustrating the potential role for picolinonitrile derivatives.
Photoredox Catalysis Utilizing Picolinonitrile Derivatives
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. acs.orgnih.gov This strategy often relies on a photocatalyst, typically an iridium or ruthenium complex, or an organic dye, that can absorb visible light and engage in single-electron transfer (SET) with a substrate. Functionalized pyridines and their derivatives are ubiquitous in this field, either as part of the photocatalyst's ligand scaffold or as substrates themselves. sci-hub.senih.gov
The direct functionalization of pyridine derivatives can be achieved by generating pyridyl radicals through the single-electron reduction of activated pyridinium (B92312) salts. nih.govacs.org This approach allows for C-C bond formation with regioselectivity that is often complementary to traditional methods. acs.org Furthermore, pyridine derivatives can be incorporated into the structure of metal-based photocatalysts, such as those of copper, where the ligand framework is critical for tuning the photophysical and electrochemical properties of the complex. rsc.org A compound like this compound is a prime candidate for use in photoredox catalysis. Its extended π-system and tunable electronic properties (via the tolyl group) could make it a useful component in designing new organic or metal-based photocatalysts. Alternatively, it could serve as a substrate for late-stage functionalization via photoredox-generated radicals.
| Reaction Type | Catalyst System | Substrate Type | Key Intermediate | Functionalization | Ref. |
| Pyridine Functionalization | Quinolinone (Organic Photocatalyst) | N-ethoxypyridinium salt | Ethoxy Radical | Phosphonation | acs.orgsci-hub.se |
| Radical Hydroarylation | [Ir(ppy)₂(dtbbpy)]PF₆ | Halopyridine | Pyridyl Radical | Alkylation | nih.gov |
| C-H Arylation | Dual Pd/Photoredox | Arene with Pyridine directing group | Aryl Radical | Arylation | nih.gov |
| Pyridine Allylation | Dithiophosphoric Acid (Organocatalyst) | Pyridinium Ion | Pyridinyl Radical | Allylation | acs.org |
| Asymmetric Cyanoalkylation | Copper(I) Photocatalyst | Cycloketone Oxime Ester | Alkyl Radical | Alkyne-bearing nitriles | rsc.org |
This table summarizes representative photoredox reactions where pyridine derivatives are central, highlighting the context for the application of this compound.
Ligand Tuning for Enhanced Catalytic Performance
The rational design of ligands is a central theme in modern catalysis. By systematically modifying the structure of a ligand, one can tune the steric and electronic properties of the resulting metal complex to optimize its catalytic performance. nih.govrsc.org This principle of "ligand tuning" is directly applicable to this compound, where the m-tolyl group serves as a key modulator of the picolinonitrile's properties as a ligand.
Electronic Effects: The electronic nature of a substituent on a ligand can significantly alter the electron density at the metal center, which in turn affects its reactivity. The m-tolyl group is generally considered to be weakly electron-donating through an inductive effect. This would increase the electron density on the pyridine nitrogen of this compound compared to the unsubstituted parent compound. A more electron-rich nitrogen atom is a stronger sigma-donor, which can lead to a more stable metal-ligand bond. In palladium catalysis, for example, more basic pyridine ligands have been correlated with higher reaction yields. nih.gov
Steric Effects: The size and shape of a ligand create a specific steric environment around the metal center. This steric bulk can influence substrate binding, control the coordination number of the metal, and dictate the regioselectivity or enantioselectivity of a reaction. The m-tolyl group introduces significant steric hindrance compared to a simple hydrogen atom. acs.org This bulk can prevent the formation of undesired side products or, in asymmetric catalysis, create a chiral pocket that favors the formation of one enantiomer over the other. The steric profile of a ligand is often a delicate balance; it must be large enough to induce selectivity but not so large that it blocks substrate access to the catalytic site. d-nb.info
The combination of these electronic and steric contributions makes this compound a tailored ligand. Its specific properties could prove advantageous for a particular catalytic transformation that requires a moderately electron-rich, sterically hindered N-donor ligand.
| Substituent (on Pyridine Ligand) | Electronic Effect | Steric Effect (Conceptual) | Potential Impact on Catalysis | Ref. (Concept) |
| -H | Neutral reference | Minimal | Baseline activity/selectivity | nih.gov |
| -OCH₃ (para) | Strong electron-donating (resonance) | Small | Increases catalyst activity by making metal more electron-rich | nih.gov |
| -CF₃ (para) | Strong electron-withdrawing | Small | Decreases catalyst activity by making metal more electron-poor | nih.gov |
| -m-Tolyl | Weak electron-donating (induction) | Moderate bulk | Balances increased electron density with steric control; may enhance selectivity | researchgate.net |
| -o-Tolyl | Weak electron-donating (induction) | High bulk near coordination site | Steric hindrance may block substrate access or enforce high selectivity | researchgate.net |
| -tert-Butyl (para) | Electron-donating (induction) | High bulk | Can enhance stability and selectivity through steric effects | acs.org |
This table provides a conceptual comparison of different substituents on a pyridine ligand scaffold to illustrate the principles of electronic and steric tuning relevant to the m-tolyl group.
Advanced Materials Science Applications
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The vast tunability of their pore size, structure, and chemical functionality makes them suitable for a wide array of applications, including gas storage, separation, and catalysis. mdpi.comnih.gov The synthesis of MOFs can be achieved through various methods, such as solvothermal/hydrothermal, microwave-assisted, electrochemical, and mechanochemical techniques. nih.govossila.com
While specific examples of 4-(m-Tolyl)picolinonitrile being directly incorporated into MOF structures are not extensively documented in current literature, its molecular design makes it a promising candidate for use as an organic linker. The molecule possesses two key potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. These sites can bind to metal centers, forming the extended, repeating network characteristic of a MOF. researchgate.netyoutube.com The rigid structure of the tolyl and pyridine rings can help in the formation of a robust and porous framework. mdpi.com The synthetic versatility of MOFs allows for the combination of various metal ions and organic linkers, suggesting that this compound could be used to create novel MOFs with specific chemical and physical properties. rsc.org The selection of synthesis conditions, such as temperature, solvent, and reagent concentration, would be crucial in directing the crystallization process and the final topology of the resulting framework. researchgate.netossila.com
Photophysical Properties and Functional Materials
The photophysical properties of organic molecules are dictated by their electronic structure and how they interact with light. Compounds with extensive π-conjugated systems, like this compound, often exhibit interesting behaviors such as fluorescence and phosphorescence, making them valuable in the development of functional materials for optoelectronic devices. rsc.orgrsc.org
Fluorophores and luminophores are chemical compounds that re-emit light after absorbing it, a property known as fluorescence or luminescence. The development of new fluorescent materials is a dynamic area of research, with applications in bioimaging, sensing, and lighting technologies. researchgate.net The photophysical properties of such molecules can be finely tuned by modifying their chemical structure. mdpi.com
Studies on structurally related tolyl-substituted pyridine isomers have demonstrated that the continuous conjugation between pyrene (B120774), pyridine, and tolyl units significantly influences their photophysical behaviors. researchgate.net These molecules are known to be fluorescent. researchgate.net The introduction of different substituents into the core of similar 2,2'-bipyridine (B1663995) structures has been shown to be an effective tool for tuning their emission wavelengths and fluorescence quantum yields. mdpi.com Given the conjugated nature of the tolyl group and the picolinonitrile ring system in this compound, the compound is expected to possess inherent luminescent properties, making it a candidate for the development of novel fluorophores.
Organic room-temperature phosphors (RTPs) are materials that can store light energy and release it slowly in the form of a long-lasting afterglow. rsc.org The design of efficient, metal-free organic phosphors has gained significant attention due to their potential applications in areas like bioimaging, anti-counterfeiting, and data encryption. semanticscholar.org This phosphorescence arises from the radiative decay of excited triplet excitons, and strategies to enhance this process often involve promoting intersystem crossing and suppressing non-radiative decay pathways. rsc.orgsemanticscholar.org
Furthermore, the fluorescent properties of such molecules can be harnessed to create chemosensors—compounds that signal the presence of specific chemical species through a change in their optical properties. Research on tolyl-substituted isomeric fluorescent probes has revealed their ability to act as selective ratiometric sensors for mercury ions (Hg²⁺). researchgate.net In these systems, the binding of the metal ion causes a distinct red-shift in the emission wavelength, allowing for naked-eye detection under UV light. researchgate.net The study indicated that the position of the tolyl group (ortho vs. para) influenced the degree of the spectral shift. researchgate.net This suggests that this compound could also function as a chemosensor, with its specific sensitivity and selectivity being determined by the meta-position of the tolyl substituent. researchgate.net
| Isomer | Sensing Behavior | Detection Method | Key Finding |
|---|---|---|---|
| ortho-Tolyl Substituted Probe | Ratiometric fluorescent sensing of Hg²⁺ | UV-Vis and fluorescence spectroscopy | Exhibits selective photoemissive properties in the presence of Hg²⁺ ions. |
| para-Tolyl Substituted Probe | Ratiometric fluorescent sensing of Hg²⁺ | UV-Vis and fluorescence spectroscopy | Displays a more significant red-shift in the emission band compared to the ortho isomer upon Hg²⁺ detection. |
Supramolecular Assembly and Self-Organizing Systems
Supramolecular assembly is the process by which molecules spontaneously associate through non-covalent interactions to form larger, well-ordered structures. frontiersin.orgescholarship.org This phenomenon, also known as self-organization, is fundamental in chemistry and biology and is driven by interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgpreprints.org It allows for the bottom-up construction of complex functional materials from simple molecular building blocks. preprints.org
The structure of this compound, with its aromatic rings and polar nitrile group, provides the necessary features for it to participate in supramolecular assembly. The flat, electron-rich surfaces of the tolyl and pyridine rings can engage in π-π stacking interactions, while the electronegative nitrogen of the nitrile group can lead to dipole-dipole interactions. Research has shown that related nitrile-containing molecules can be used to direct the self-assembly of novel materials. mdpi.com For instance, the variation of nitriles used in the synthesis of cationic 1,2,4-selenodiazoles allows for fine-tuning of their self-assembly in the solid state. mdpi.com Similarly, molecular self-assembly has been employed to form organic co-crystals with unique charge-transfer and photophysical properties. rsc.org These principles suggest that this compound could serve as a valuable tecton, or building block, for designing new self-organizing systems and functional crystalline materials. rsc.orgmdpi.com
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Quantum chemistry methods are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels.
For 4-(m-Tolyl)picolinonitrile, Density Functional Theory (DFT) would be a primary method of choice due to its balance of accuracy and computational cost. Such an analysis would involve geometry optimization to find the molecule's most stable three-dimensional conformation by minimizing its energy. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for understanding the molecule's reactivity and its behavior in chemical reactions. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated, revealing regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Table 1: Illustrative Electronic Properties Calculable for this compound via DFT Note: The following values are hypothetical examples of what a computational study would yield, as specific data for this compound is not available in the reviewed literature.
| Property | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability. | 5.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.1 Debye |
| Molecular Surface Area | The total surface area of the molecule. | 250 Ų |
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the intricate pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
Table 2: Illustrative Parameters from a Computational Study of a Hypothetical Reaction Step Note: Data is for illustrative purposes only.
| Parameter | Symbol | Description | Hypothetical Value |
|---|---|---|---|
| Activation Energy | E_a | The minimum energy required to initiate the reaction step. | 25 kcal/mol |
| Enthalpy of Reaction | ΔH | The net change in heat content during the reaction step. | -15 kcal/mol |
| Gibbs Free Energy of Reaction | ΔG | The change in free energy, indicating the spontaneity of the step. | -18 kcal/mol |
| Key Transition State Bonds | N/A | Bond lengths in the transition state structure. | C-C: 1.45 Å, C-N: 1.38 Å |
In Silico Prediction of Molecular Interactions and Ligand-Target Recognition
In silico techniques are central to modern drug discovery and materials science for predicting how a small molecule like this compound might interact with a larger biological target, such as a protein or enzyme. These methods can significantly accelerate the identification of potentially bioactive compounds.
Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target molecule. For this compound, a docking study would involve placing the molecule into the active site of a known protein target and scoring the interaction based on factors like hydrogen bonding and hydrophobic interactions. Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. These simulations help confirm if the predicted binding pose is stable.
Table 3: Example Output from a Hypothetical Molecular Docking Study Note: Data is for illustrative purposes only. A specific biological target is not presumed.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (lower is stronger). | -8.2 kcal/mol |
| Interacting Residues | Amino acids in the target's binding pocket that interact with the ligand. | TYR 22, PHE 87, LEU 101 |
| Hydrogen Bonds | Number of hydrogen bonds formed between ligand and target. | 1 |
| Hydrophobic Interactions | Key nonpolar interactions stabilizing the complex. | Interaction with phenyl ring of PHE 87 |
Spectroscopic Parameter Prediction through Quantum Chemical Methods
Quantum chemical methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming a molecule's identity. By simulating the behavior of molecules in response to electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.
For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max). Calculations can also determine the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule, which is a critical tool for structure elucidation. Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be computed, linking specific molecular vibrations (e.g., C≡N stretch, C-H bend) to peaks in the experimental spectra.
Table 4: Illustrative Spectroscopic Parameters Predictable via Quantum Chemistry Note: Values are hypothetical and serve to illustrate the output of such calculations.
| Spectroscopy Type | Predicted Parameter | Hypothetical Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of aromatic protons | 6.8 - 8.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of nitrile carbon (C≡N) | 118 ppm |
| IR Spectroscopy | Vibrational frequency of the nitrile (C≡N) stretch | 2230 cm⁻¹ |
| UV-Vis Spectroscopy | Wavelength of maximum electronic absorption (λ_max) | 275 nm |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(m-Tolyl)picolinonitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.gov
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the picolinonitrile and m-tolyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), while the methyl group protons of the tolyl substituent would produce a characteristic singlet in the upfield region (around δ 2.4 ppm). The integration of these signals would confirm the presence of 10 protons in the molecule.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would feature signals for the nitrile carbon (C≡N), the quaternary carbons, and the protonated aromatic carbons. The chemical shifts of these signals are indicative of their electronic environment. While specific experimental data for this compound is not widely published, data from the related compound, 3-Hydroxy-4-(p-tolyl)picolinonitrile, shows characteristic signals for the tolyl and pyridine (B92270) ring carbons, with the methyl carbon appearing at approximately δ 21.5 ppm and the nitrile carbon at δ 115.2 ppm. acs.orgnih.govacs.org A similar pattern would be anticipated for the m-tolyl isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical principles and data from analogous structures.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Pyridine Ring Protons | 7.5 - 8.8 | Multiplets (m) |
| ¹H | Tolyl Ring Protons | 7.1 - 7.5 | Multiplets (m) |
| ¹H | Methyl Protons (-CH₃) | ~2.4 | Singlet (s) |
| ¹³C | Nitrile Carbon (-C≡N) | ~115-118 | - |
| ¹³C | Aromatic Carbons (C-H, C-C) | ~120-155 | - |
| ¹³C | Methyl Carbon (-CH₃) | ~21 | - |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₃H₁₀N₂), the calculated molecular weight is 194.23 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For instance, the related compound 3-Hydroxy-4-(p-tolyl)picolinonitrile (C₁₃H₁₀N₂O) showed a calculated m/z for the [M-H]⁻ ion of 209.0720, with an experimental finding of 209.0720, confirming its elemental composition. acs.orgnih.govacs.org A similar level of accuracy would be expected for this compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule, revealing stable substructures. Expected fragmentation pathways for this compound would likely involve the loss of small molecules like HCN from the picolinonitrile ring or cleavage at the bond connecting the two aromatic rings.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Expected Observation |
|---|---|---|---|
| C₁₃H₁₀N₂ | [M+H]⁺ | 195.0917 | Precise mass confirms elemental composition |
| C₁₃H₁₀N₂ | [M]⁺ | 194.0844 | Molecular ion peak |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comtriprinceton.org The resulting spectra provide a unique "fingerprint" based on the functional groups present. Both techniques are valuable for characterizing this compound. spectroscopyonline.com
The IR spectrum is particularly sensitive to polar bonds. photothermal.com The most prominent and diagnostically important peak in the IR spectrum of this compound is the strong, sharp absorption corresponding to the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2220-2240 cm⁻¹. acs.orgnih.gov Other key absorptions include C-H stretching from the aromatic rings and the methyl group (around 2900-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹). acs.org
Raman spectroscopy is more sensitive to non-polar, polarizable bonds. libretexts.org It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C bond stretching between the two rings, which may be weak in the IR spectrum. The combination of IR and Raman provides a more complete vibrational analysis of the molecule. researchgate.net
Table 3: Key Vibrational Modes for this compound This table presents expected frequencies based on known functional group absorptions and data from analogous structures.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | IR (Medium), Raman (Strong) |
| Nitrile (C≡N) Stretch | 2220 - 2240 | IR (Strong, Sharp) |
| Aromatic C=C Stretch | 1400 - 1610 | IR (Variable), Raman (Variable) |
| Aromatic C-H Bend (Out-of-plane) | 690 - 900 | IR (Strong) |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can elucidate its three-dimensional structure with high precision.
The analysis would yield exact bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the planes of the pyridine and tolyl rings, which dictates the degree of conformational freedom and conjugation between the two systems. Furthermore, X-ray crystallography reveals intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, that govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material. While no public crystal structure for this compound is currently available, the technique remains the gold standard for absolute structure determination. researchgate.net
Photophysical Characterization Techniques (e.g., Photoluminescence Quantum Yield Measurements)
Photophysical characterization involves studying the interaction of a substance with light, including its absorption and emission properties. researchgate.net Compounds with extended π-conjugated systems, such as this compound, often exhibit fluorescence. Techniques like UV-Visible absorption and photoluminescence (PL) spectroscopy are used to measure these properties. mdpi.com
The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions. The PL spectrum shows the emission profile of the compound after excitation. A key parameter derived from these measurements is the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the fluorescence process. rsc.org The PLQY is the ratio of photons emitted to photons absorbed. The emission color, intensity, and quantum yield are sensitive to the molecular structure and the local environment, such as the solvent polarity. researchgate.net Characterizing these properties is essential for evaluating the potential of this compound in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.
Structure Property Relationships in Aryl Picolinonitrile Systems
Influence of Aryl Substituents on Electronic and Steric Properties
The electronic and steric properties of 4-(m-Tolyl)picolinonitrile are a composite of the contributions from its three key components: the electron-deficient pyridine (B92270) ring, the strongly electron-withdrawing nitrile group (-CN), and the m-tolyl substituent. The nitrile group significantly lowers the electron density of the aromatic system, while the m-tolyl group, with its methyl substituent, introduces both electronic and steric effects.
Steric Properties: The m-tolyl group imposes a significant steric footprint. Steric hindrance can be quantified using parameters like the "percent buried volume" (%VBur), which describes the space occupied by a ligand or substituent. rsc.org The bulk of the tolyl group can influence the molecule's ability to approach other reactants or to pack in a crystal lattice. This steric demand can shield parts of the pyridine ring from chemical attack and dictate the feasible geometries of metal complexes when the molecule acts as a ligand. escholarship.org
The interplay between these electronic and steric factors is summarized in the table below, comparing the m-tolyl group to other potential substituents on a picolinonitrile core.
| Substituent at 4-Position | Electronic Effect | Relative Steric Bulk | Expected Impact on Pyridine Ring |
| Hydrogen (H) | Neutral (Reference) | Minimal | Baseline electron deficiency |
| m-Tolyl (-C₆H₄-CH₃) | Weakly Electron-Donating | Significant | Slight increase in electron density vs. H; significant steric hindrance |
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Moderate | Strong decrease in electron density |
| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | Moderate-to-Large | Strong decrease in electron density; notable steric presence |
| Methoxy (-OCH₃) | Strongly Electron-Donating | Moderate | Significant increase in electron density |
This table presents a qualitative comparison based on established principles of physical organic chemistry.
Correlation Between Molecular Structure and Chemical Reactivity
The chemical reactivity of this compound is a direct consequence of its molecular structure. The electron-deficient nature of the doubly-activated pyridine ring and the presence of the reactive nitrile group are the primary determinants of its chemical behavior.
The pyridine ring, made electron-poor by the adjacent nitrile group, is susceptible to nucleophilic aromatic substitution reactions. researchgate.net However, the steric bulk of the m-tolyl group at the 4-position can influence the regioselectivity of such reactions, potentially directing incoming nucleophiles to other positions on the ring. Furthermore, the rate of reactions, such as metal-catalyzed cross-couplings, has been shown to be dependent on the specific aryl substituent present on a heterocyclic core. escholarship.org
The nitrile group is a versatile functional handle for synthetic transformations. It can undergo:
Reduction: Conversion of the nitrile to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.
Hydrolysis: Conversion to a carboxamide or carboxylic acid under acidic or basic conditions.
Cyclization: Participation in the formation of new heterocyclic rings, such as tetrazoles. researchgate.net
The following table correlates the structural features of this compound with its expected reactivity.
| Structural Feature | Electronic/Steric Influence | Predicted Chemical Reactivity |
| Pyridine Ring | Electron-deficient aromatic system | Susceptible to nucleophilic attack/substitution; acts as a base at the nitrogen atom. |
| Nitrile Group | Strong electron-withdrawing; linear geometry | Undergoes reduction, hydrolysis, and cycloaddition reactions. Activates the pyridine ring. |
| m-Tolyl Group | Weakly electron-donating; sterically bulky | Modulates the electronic properties of the ring; can sterically hinder reactions at adjacent positions. |
Ligand Structure-Coordination Behavior Correlations
When this compound acts as a ligand in coordination chemistry, its structure dictates how it binds to metal ions. The primary coordination site is the lone pair of electrons on the pyridine nitrogen atom. The nitrile nitrogen can also participate in coordination, potentially acting as a bridging ligand between two metal centers, although this is less common than pyridine N-coordination.
The coordination of this ligand to a metal center, such as iron(II), influences the electronic properties of the resulting complex. The strength of the ligand field created by the N-donor atom determines the splitting of the metal's d-orbitals. For an octahedral Fe(II) complex, a sufficiently strong ligand field can cause spin pairing, leading to a low-spin (LS) state. A weaker field results in a high-spin (HS) state. The electronic properties of the tolyl substituent can subtly tune this ligand field strength, thereby influencing the spin-crossover (SCO) properties of the complex. beilstein-journals.org
The steric bulk of the m-tolyl group plays a critical role in determining the coordination geometry and the number of ligands that can fit around a metal center. unica.it For example, in forming an octahedral complex [ML₂] with a tridentate ligand, the ligand's structure can force either a meridional or a facial arrangement of donor atoms. d-nb.info For a monodentate ligand like this compound, the tolyl group's steric hindrance could favor the formation of complexes with lower coordination numbers or lead to distorted geometries.
| Structural Aspect of Ligand | Influence on Coordination | Potential Outcome |
| Pyridine Nitrogen | Primary Lewis basic site | Forms strong coordinate bonds to a wide range of metal ions. |
| Nitrile Nitrogen | Secondary, weaker Lewis basic site | May remain uncoordinated or act as a bridging ligand, leading to polynuclear complexes. |
| m-Tolyl Group | Significant steric hindrance | Limits the number of ligands in the coordination sphere; influences coordination geometry and complex stability. |
| Overall Electronic Profile | N-donor ligand with tunable π-system | Influences the ligand field strength, affecting the magnetic and electronic properties (e.g., spin state) of the metal complex. beilstein-journals.org |
Design Principles for Tailoring Specific Molecular Functions
The principles of structure-based design can be applied to this compound to tailor its properties for specific functions, such as in materials science, medicinal chemistry, or catalysis. drugdesign.orgmdpi.com The molecule can be viewed as a "pharmacophore" or a core scaffold that can be systematically modified to optimize a desired activity. drugdesign.org
One key design principle involves modifying the aryl substituent to tune the molecule's electronic and photophysical properties. For example, replacing the m-tolyl group with larger, more conjugated aromatic systems like pyrene (B120774) or anthracene (B1667546) can systematically alter the fluorescence and electronic absorption of the molecule, a strategy used in designing materials for organic light-emitting diodes (OLEDs) or molecular sensors. beilstein-journals.org
In medicinal and agrochemical design, the picolinonitrile core is a known privileged structure. By synthesizing analogs with different substituents on the tolyl ring or by transforming the nitrile group, researchers can develop structure-activity relationships (SAR) to optimize biological efficacy. For example, related N-aryl picolinamide (B142947) structures have been investigated as precursors to herbicides and as topoisomerase II inhibitors for anticancer applications. The design process involves creating a library of related compounds to identify the optimal combination of steric and electronic features for potent and selective interaction with a biological target.
The table below outlines potential design strategies using the this compound scaffold.
| Design Goal | Molecular Modification Strategy | Underlying Principle |
| Tune Photophysical Properties | Replace m-tolyl with other aryl groups (e.g., naphthyl, anthracenyl, pyrenyl). beilstein-journals.org | The extent of the π-conjugated system dictates the energy of electronic transitions (absorption/emission). |
| Develop Bioactive Agents | Introduce functional groups on the tolyl ring; convert nitrile to amide or other bioisosteres. | Fine-tuning steric and electronic properties to maximize complementary interactions with a target enzyme or receptor. |
| Create Novel Metal Complexes | Introduce additional coordinating groups onto the scaffold to create bidentate or tridentate ligands. | Increasing the ligand's denticity enhances the stability of the resulting metal complex (chelate effect). |
| Enhance Solubility/Lipophilicity | Add polar (e.g., -OH, -COOH) or nonpolar (e.g., long alkyl chains) groups to the tolyl ring. | Modifying the overall polarity of the molecule to match the requirements of a specific application medium (e.g., biological fluids, organic solvents). |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The synthesis of 4-(m-Tolyl)picolinonitrile and its derivatives is an active area of research, with a focus on developing more efficient, selective, and sustainable methods. While traditional methods often involve multi-step sequences, current research is geared towards more direct and atom-economical approaches.
A primary route for the synthesis of 4-aryl-picolinonitriles involves transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly powerful tool for this transformation. beilstein-journals.org Future research will likely focus on optimizing this reaction for the synthesis of this compound, exploring a wider range of coupling partners and reaction conditions to improve yields and functional group tolerance. mdpi.com
One emerging trend is the use of microwave-assisted synthesis to accelerate reaction times and improve yields. mdpi.com For instance, the Suzuki-Miyaura coupling of halopyridines with arylboronic acids has been shown to be significantly enhanced by microwave irradiation. mdpi.com
Furthermore, the exploration of C-H activation strategies presents a novel and highly atom-economical approach to arylated picolinonitriles. Direct arylation of the picolinonitrile core would eliminate the need for pre-functionalized starting materials, representing a significant advancement in synthetic efficiency.
Development of Advanced Catalytic Systems
The advancement of synthetic methodologies is intrinsically linked to the development of more sophisticated catalytic systems. For the synthesis of this compound, palladium-based catalysts have been the workhorse for cross-coupling reactions. rsc.org Future research will continue to refine these systems for higher efficacy and broader applicability.
A key trend is the design and synthesis of novel phosphine (B1218219) ligands for palladium catalysts. These ligands play a crucial role in stabilizing the catalytic species and modulating its reactivity and selectivity. The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Verkade groups, has enabled the coupling of challenging substrates, including aryl chlorides, at room temperature. organic-chemistry.org
Beyond palladium, there is a growing interest in employing more abundant and less expensive first-row transition metals, such as nickel, copper, and iron, as catalysts for cross-coupling reactions. While still in earlier stages of development compared to palladium, these systems offer the potential for more sustainable and cost-effective syntheses.
The table below summarizes representative catalytic systems used in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted pyridines, which are analogous to the synthesis of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85-95 | organic-chemistry.org |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 | 90-98 | sigmaaldrich.com |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | 88-96 | mdpi.com |
| NiCl₂(dme) | dtbbpy | K₃PO₄ | Dioxane | 100 | 75-85 | organic-chemistry.org |
Note: This table presents representative data for the synthesis of analogous aryl-substituted pyridines and serves as a model for potential conditions for the synthesis of this compound.
Future efforts will also focus on developing heterogeneous catalytic systems. Immobilizing the catalyst on a solid support would facilitate its separation from the reaction mixture and allow for its reuse, leading to more environmentally friendly and economical processes.
Expansion into New Materials Science Paradigms
The unique electronic properties of this compound make it a promising candidate for applications in materials science, particularly in the field of organic electronics. The combination of the electron-withdrawing picolinonitrile core and the electron-donating tolyl group can lead to interesting photophysical properties.
Research is anticipated to explore the use of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of these materials, guiding the design of new molecules with tailored characteristics. qucosa.de
The photophysical properties of related aryl-picolinonitrile derivatives have been investigated, revealing their potential as fluorescent materials. For example, studies on Schiff bases derived from formyl-picolinonitrile derivatives have shown interesting absorption and emission characteristics. urfu.ruurfu.rumathnet.ru
The following table presents hypothetical photophysical data for this compound, extrapolated from studies on similar aryl-nitrile compounds.
| Property | Value |
| Absorption Maximum (λ_abs) | ~300-350 nm |
| Emission Maximum (λ_em) | ~380-450 nm |
| Quantum Yield (Φ_f) | Moderate to High |
| Stokes Shift | ~80-100 nm |
Note: This table contains hypothetical data based on the properties of analogous compounds and requires experimental verification.
Future research will likely involve the synthesis and characterization of polymers and dendrimers incorporating the this compound moiety to create advanced materials with enhanced charge transport and photoluminescent properties.
Interdisciplinary Research at the Interface of Chemistry and Other Sciences
The versatile structure of this compound positions it at the intersection of chemistry with other scientific disciplines, most notably medicinal chemistry and biology. The picolinonitrile scaffold is a known pharmacophore present in various biologically active molecules. nih.gov
A significant area of future research will be the design and synthesis of this compound derivatives as potential therapeutic agents. For instance, substituted picolinonitriles have been investigated as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. nih.govgoogle.com The tolyl group can be systematically modified to probe structure-activity relationships (SAR) and optimize the binding affinity and selectivity for specific kinase targets. nih.gov
Computational docking studies can be utilized to predict the binding modes of these derivatives within the active sites of target proteins, thereby guiding the rational design of more potent and selective inhibitors. sparkl.me
Furthermore, the nitrile group can serve as a bioisostere for other functional groups or as a reactive handle for covalent modification of biological targets, such as cysteine proteases. ajrconline.org The reactivity of the nitrile can be tuned by modifying the electronic properties of the aryl substituent, offering a strategy to develop targeted covalent inhibitors.
The following table lists various classes of picolinonitrile derivatives and their investigated biological activities, highlighting the potential for interdisciplinary research involving this compound.
| Derivative Class | Biological Target/Activity | Potential Application | Reference |
| Aminopyrimidine-picolinonitriles | Kinase Inhibition | Anticancer | nih.gov |
| Triazinylamino-picolinonitriles | Reverse Transcriptase Inhibition | Antiviral (HIV) | google.com |
| Phenylaminopyrimidine-ureas | Kinase Inhibition | Anticancer | organic-chemistry.org |
| Substituted Pyridazines/Pyrimidines | Cysteine Protease Inhibition | Various Therapeutic Areas | nih.gov |
Q & A
What are the optimal synthetic routes for 4-(m-Tolyl)picolinonitrile, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves coupling reactions between picolinonitrile derivatives and m-tolyl precursors. Multi-step approaches, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, are common. For example, analogous compounds like 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile are synthesized via palladium-catalyzed cross-coupling, with yields highly dependent on catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent choice (e.g., DMF or THF) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products (>95%) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives?
Discrepancies in NMR shifts or HRMS peaks often arise from residual solvents, tautomerism, or impurities. For instance, in hydantoin derivatives of picolinonitrile, NMR confirmed the presence of trifluoromethyl groups (δ ~120 ppm) and nitrile carbons (δ ~115 ppm), while HRMS validated molecular weights within 2 ppm error . Cross-validation with X-ray crystallography (where feasible) and repeated purification steps are recommended to address inconsistencies .
What experimental strategies are effective for evaluating the biological activity of this compound in kinase inhibition studies?
Kinase inhibition assays using recombinant enzymes (e.g., EGFR, VEGFR) and cellular models (e.g., cancer cell lines) are standard. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity () and thermodynamic parameters. For example, pyrazole-picolinonitrile hybrids showed IC values <1 µM against kinases via competitive ATP-binding assays . Dose-response curves and selectivity profiling against off-target kinases are essential to confirm specificity .
How can researchers mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?
Scale-up issues often relate to exothermic reactions or solvent volume limitations. A stepwise approach, as seen in the synthesis of 5-substituted picolinonitriles, involves optimizing temperature control (e.g., gradual heating to 80°C) and switching to scalable solvents like toluene . Continuous flow chemistry may improve reproducibility for intermediates prone to degradation .
What safety protocols are critical when handling this compound in the laboratory?
Due to potential toxicity (e.g., nitrile group release of HCN), strict PPE (gloves, goggles, lab coat) and ventilation (fume hood) are mandatory. Waste must be neutralized with alkaline peroxide solutions before disposal . Emergency protocols for skin/eye contact (immediate rinsing with water) and spill containment (adsorbent materials) are essential .
Advanced Research Questions
How do structural modifications (e.g., substituent position, electronic effects) impact the reactivity and bioactivity of this compound?
Electron-withdrawing groups (e.g., -CF) at the pyridine ring enhance electrophilicity, improving cross-coupling efficiency. Conversely, electron-donating groups (e.g., -OCH) on the m-tolyl moiety reduce metabolic stability. SAR studies on analogs like 3-(trifluoromethyl)picolinonitrile demonstrated that para-substitution on the aryl ring maximizes kinase inhibition by optimizing hydrophobic interactions with binding pockets .
What computational methods are reliable for predicting the mechanism of action of this compound in enzyme inhibition?
Docking simulations (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) trajectories (AMBER, GROMACS) model ligand-enzyme interactions. For instance, MD simulations of pyrazole-picolinonitrile hybrids revealed stable hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR), aligning with experimental IC data . Free-energy perturbation (FEP) calculations further refine binding affinity predictions .
How can researchers address low yields in multi-step syntheses of this compound derivatives?
Yield optimization requires isolating intermediates (e.g., boronic esters) and minimizing side reactions. For example, in the synthesis of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile, intermediates were stabilized via tert-butoxycarbonyl (Boc) protection, improving overall yields from 31% to 60% . Real-time monitoring (e.g., in situ IR) helps identify bottlenecks .
What analytical techniques best characterize the solid-state properties (e.g., polymorphism) of this compound?
Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) detect polymorphic forms. For hydantoin-picolinonitrile hybrids, PXRD confirmed crystalline purity (>99%), while DSC revealed melting points (203–205°C) consistent with single-crystal data . Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .
How can this compound derivatives be tailored for specific therapeutic applications (e.g., anticancer vs. anti-inflammatory)?
Targeted modifications include:
- Anticancer : Introduce -CF or -CN groups to enhance apoptosis induction (e.g., via caspase-3 activation) .
- Anti-inflammatory : Incorporate sulfonamide or amino groups to modulate COX-2 inhibition .
In vivo studies on analogs like 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile demonstrated tumor growth reduction in xenograft models (40–60% inhibition at 10 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
